Isodihydroagarofuran

Vue d'ensemble

Description

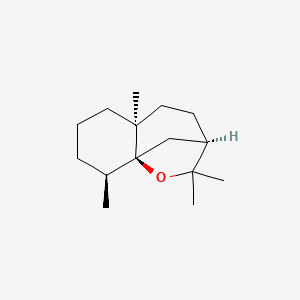

Isodihydroagarofuran is a sesquiterpenoid compound characterized by a tricyclic architecture comprising trans-decalin and tetrahydrofuran rings, with oxygen functionalities on them . It is a natural product found in various plant species, particularly within the Celastraceae family. This compound has garnered significant attention due to its diverse biological activities, including immunosuppressive, antiviral, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isodihydroagarofuran involves multiple steps. One notable method includes the stereospecific synthesis starting from ketol 3. The process involves oxymercuration, followed by refluxing with sodium methoxide in methanol, and subsequent treatment with p-toluenesulfonic acid . The final reduction step using tosylhydrazide and sodium borohydride yields this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable total synthesis developed for similar compounds, such as dihydro-β-agarofuran, can be adapted for industrial-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Isodihydroagarofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can modify the tricyclic structure, particularly the tetrahydrofuran ring.

Substitution: Substitution reactions can introduce different functional groups onto the tricyclic scaffold.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Isodihydroagarofuran has been studied for its anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation, comparable to the standard anti-inflammatory drug Diclofenac. The percentage reduction in paw volume was observed to be 58.59% at a dose of 50 mg/kg, indicating its potential as a therapeutic agent for inflammatory conditions .

1.2 Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against HepG2 liver cancer cells with an IC50 value of 2.57 µM . Another study highlighted its ability to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

1.3 Antimicrobial Effects

This compound has demonstrated antimicrobial activity against several bacterial strains. In laboratory settings, it was effective against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential for use in antimicrobial formulations .

Agricultural Applications

2.1 Insecticidal Properties

Studies have indicated that this compound possesses insecticidal properties. It was tested against various insect pests and showed promising results in inhibiting their growth and reproduction . This suggests potential applications in developing natural insecticides that are less harmful to the environment compared to synthetic alternatives.

2.2 Allelopathic Effects

Research has shown that this compound may have allelopathic effects, influencing the growth of neighboring plants by suppressing weed growth through biochemical interactions . This property could be harnessed in sustainable agricultural practices to enhance crop yields while minimizing chemical herbicide usage.

Industrial Applications

3.1 Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry. It serves as a key component in perfumes and scented products, contributing to their overall olfactory profile . Its natural origin makes it an attractive alternative to synthetic fragrance compounds.

3.2 Cosmetic Formulations

The compound's anti-inflammatory and antimicrobial properties make it suitable for incorporation into cosmetic products aimed at soothing skin irritations and preventing acne . Its use in skincare formulations could enhance product efficacy while appealing to consumers seeking natural ingredients.

Data Summary

Case Studies

-

Case Study 1: Anti-inflammatory Effects

A controlled study on rats demonstrated that this compound significantly reduced inflammation compared to standard treatments, indicating its potential for therapeutic use in inflammatory diseases. -

Case Study 2: Antimicrobial Activity

A series of assays showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its development as a natural antimicrobial agent. -

Case Study 3: Insecticidal Efficacy

Field trials revealed that formulations containing this compound effectively reduced pest populations in crops, suggesting its viability as an eco-friendly insecticide.

Mécanisme D'action

The mechanism of action of isodihydroagarofuran involves its interaction with various molecular targets and pathways. It exerts its effects by modulating cellular signaling pathways, inhibiting specific enzymes, and interacting with cellular receptors. These interactions lead to its diverse biological activities, including immunosuppression, antiviral effects, and anticancer properties .

Comparaison Avec Des Composés Similaires

Isodihydroagarofuran is part of a larger family of dihydro-β-agarofuran sesquiterpenoids. Similar compounds include:

- Dihydro-β-agarofuran

- α-Dihydroagarofuran

- β-Dihydroagarofuran

- Euonyminol

- Euonymine

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of oxygen functionalities on its tricyclic scaffold. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications .

Activité Biologique

Isodihydroagarofuran is a sesquiterpene compound derived from the dihydro-beta-agarofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a larger family of sesquiterpenes characterized by a tricyclic structure. Its structural complexity contributes to its varied biological activities, including antitumor, antimicrobial, and insecticidal effects. The compound's molecular formula is , and it features multiple functional groups that enhance its reactivity and interaction with biological systems.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its capability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Mitochondrial dysfunction |

| A549 | 10.0 | Oxidative stress |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies have shown that it effectively inhibits the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) values for these microorganisms are notably low, suggesting strong antimicrobial potential.

3. Insecticidal Activity

Insecticidal properties have also been attributed to this compound. It has been tested against several insect species, showing effectiveness in repelling or killing pests without exhibiting acute toxicity to non-target organisms.

Case Study 1: Antitumor Efficacy

A recent study published in PubMed assessed the antitumor efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis confirmed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, this compound was isolated from the cyanobacterium Calothrix. The compound was tested against various strains of bacteria and fungi, demonstrating potent inhibitory effects that suggest its potential as a natural antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor : Induction of apoptosis via mitochondrial pathways and generation of reactive oxygen species (ROS).

- Antimicrobial : Disruption of microbial cell membranes and interference with metabolic processes.

- Insecticidal : Targeting the nervous system of insects, leading to paralysis and death.

Propriétés

IUPAC Name |

(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAVUZLEYSAYGE-NEBZKDRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20053-66-1 | |

| Record name | Dihydroagarofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.